(4-(3-Methoxyphenoxy)phenyl)boronic acid
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Overview
Description
(4-(3-Methoxyphenoxy)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical reactions and applications. This compound is particularly interesting due to its unique structure, which includes a methoxy group and a phenoxy group attached to a phenyl ring, further bonded to a boronic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Methoxyphenoxy)phenyl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide. The reaction conditions generally include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the catalyst .
Chemical Reactions Analysis
Types of Reactions
(4-(3-Methoxyphenoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to a hydroxyl group.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The boronic acid group can be substituted with other functional groups through reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products
Oxidation: Produces phenols.
Reduction: Yields boranes.
Substitution: Forms various substituted aromatic compounds.
Scientific Research Applications
(4-(3-Methoxyphenoxy)phenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Acts as a probe for detecting diols in biological systems.
Medicine: Potential use in drug development due to its ability to form stable complexes with biomolecules.
Industry: Utilized in the production of advanced materials like polymers and sensors.
Mechanism of Action
The mechanism of action of (4-(3-Methoxyphenoxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and catalysis. The boronic acid group acts as a Lewis acid, facilitating the formation of these reversible bonds .
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxyphenyl)boronic acid
- (3-Methoxyphenyl)boronic acid
- (4-Hydroxyphenyl)boronic acid
- (4-Fluorophenyl)boronic acid
Uniqueness
(4-(3-Methoxyphenoxy)phenyl)boronic acid is unique due to its dual functional groups (methoxy and phenoxy) attached to the phenyl ring. This structure provides enhanced reactivity and selectivity in various chemical reactions compared to other boronic acids .
Properties
Molecular Formula |
C13H13BO4 |
---|---|
Molecular Weight |
244.05 g/mol |
IUPAC Name |
[4-(3-methoxyphenoxy)phenyl]boronic acid |
InChI |
InChI=1S/C13H13BO4/c1-17-12-3-2-4-13(9-12)18-11-7-5-10(6-8-11)14(15)16/h2-9,15-16H,1H3 |
InChI Key |
SENHVWJXLQKZJM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC=CC(=C2)OC)(O)O |
Origin of Product |
United States |
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